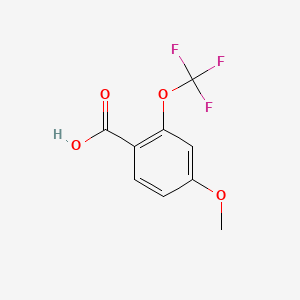

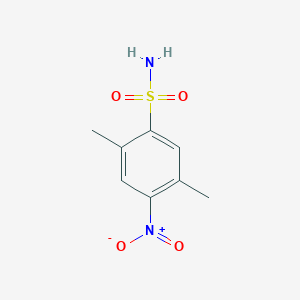

4-Methoxy-2-(trifluoromethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-2-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O4 and its molecular weight is 236.146. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Luminescent Properties of Lanthanide Coordination Compounds

Research conducted by Sivakumar et al. (2010) focuses on the synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, to investigate the effects of electron-releasing and electron-withdrawing substituents on their luminescent properties. The study demonstrates how substituents influence the photoluminescence of Tb(3+) complexes, highlighting the potential of such compounds in developing advanced luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Long-Range Electron-Withdrawing Effects of the Trifluoromethoxy Group

Castagnetti and Schlosser (2002) explored the electron-withdrawing capabilities of the trifluoromethoxy group, comparing it to methoxy and trifluoromethyl groups. Their findings reveal the superior ability of the trifluoromethoxy group to lower the basicity of arylmetal compounds, even from more distant positions on the aromatic ring. This property makes it a valuable substituent in the design of compounds with specific electronic characteristics (Castagnetti & Schlosser, 2002).

Fluorescent Probes for Sensing pH and Metal Cations

Tanaka et al. (2001) developed fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing magnesium and zinc cations. These probes exhibit high sensitivity to pH changes, showcasing the role of fluorophenol moieties in creating selective sensors for metal ions and pH levels (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Novel Fluorescence Probes for Reactive Oxygen Species

Setsukinai et al. (2003) synthesized novel fluorescence probes capable of selectively detecting highly reactive oxygen species. This research illustrates the use of specific structural modifications to enhance the sensitivity and selectivity of probes for detecting reactive oxygen species in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Kinetic Studies of Metal Triflate Catalyzed Reactions

Goodrich et al. (2006) conducted kinetic studies on the metal triflate catalyzed benzoylation of anisole, providing insight into the mechanisms of catalyzed reactions in ionic liquids. This research contributes to the understanding of catalyst behavior and the development of more efficient catalytic processes (Goodrich, Hardacre, Mehdi, Nancarrow, Rooney, & Thompson, 2006).

Safety and Hazards

特性

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDVYCWKVQXOTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)

![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)

![2-Chloro-1-[2-[hydroxy-(4-methoxyphenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B2547932.png)